- Discovery and Refinement of a New Structural Class of Potent Peptide Deformylase Inhibitors, Journal of Medicinal Chemistry, 2007, 50(1), 10-20

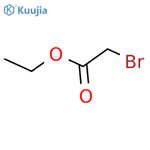

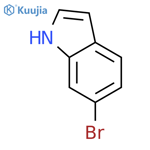

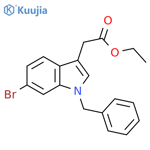

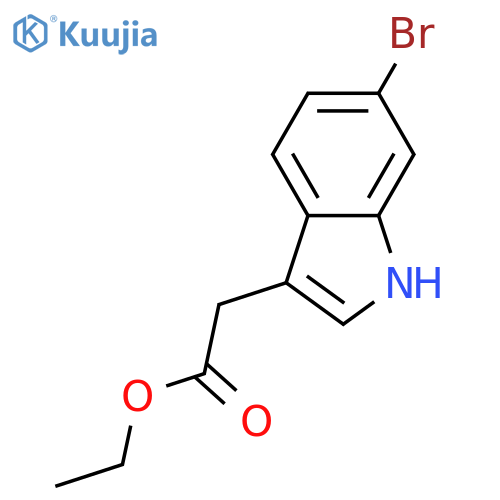

Cas no 919295-79-7 (ethyl 2-(6-bromo-1H-indol-3-yl)acetate)

919295-79-7 structure

Produktname:ethyl 2-(6-bromo-1H-indol-3-yl)acetate

CAS-Nr.:919295-79-7

MF:C12H12BrNO2

MW:282.133182525635

MDL:MFCD12912004

CID:764435

PubChem ID:16099889

ethyl 2-(6-bromo-1H-indol-3-yl)acetate Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- ethyl 2-(6-bromo-1H-indol-3-yl)acetate

- 1H-Indole-3-acetic acid, 6-bromo-, ethyl ester

- 6-bromo-1H-Indole-3-acetic acid ethyl ester

- Ethyl 6-bromo-1H-indole-3-acetate (ACI)

- EN300-111328

- Ethyl (6-bromo-1H-indol-3-yl)acetate

- (6-Bromo-1H-indol-3-yl)-acetic acid ethyl ester

- 919295-79-7

- Z1416283660

- MFCD12912004

- Ethyl 6-Bromoindole-3-acetate

- AC7253

- SCHEMBL4261621

- DBEHTVLBNORKMZ-UHFFFAOYSA-N

- AKOS024175113

- CS-0130572

- DB-369027

- SY058559

- DTXSID50582745

-

- MDL: MFCD12912004

- Inchi: 1S/C12H12BrNO2/c1-2-16-12(15)5-8-7-14-11-6-9(13)3-4-10(8)11/h3-4,6-7,14H,2,5H2,1H3

- InChI-Schlüssel: DBEHTVLBNORKMZ-UHFFFAOYSA-N

- Lächelt: O=C(CC1C2C(=CC(=CC=2)Br)NC=1)OCC

Berechnete Eigenschaften

- Genaue Masse: 281.00514g/mol

- Monoisotopenmasse: 281.00514g/mol

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 1

- Anzahl der Akzeptoren für Wasserstoffbindungen: 2

- Schwere Atomanzahl: 16

- Anzahl drehbarer Bindungen: 4

- Komplexität: 259

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Topologische Polaroberfläche: 42.1Ų

- XLogP3: 2.8

ethyl 2-(6-bromo-1H-indol-3-yl)acetate Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM334200-5g |

Ethyl 2-(6-bromo-1H-indol-3-yl)acetate |

919295-79-7 | 95%+ | 5g |

$293 | 2022-08-31 | |

| Enamine | EN300-111328-5.0g |

ethyl 2-(6-bromo-1H-indol-3-yl)acetate |

919295-79-7 | 95% | 5g |

$3155.0 | 2023-06-09 | |

| Enamine | EN300-111328-2.5g |

ethyl 2-(6-bromo-1H-indol-3-yl)acetate |

919295-79-7 | 95% | 2.5g |

$1597.0 | 2023-10-27 | |

| Chemenu | CM334200-1g |

Ethyl 2-(6-bromo-1H-indol-3-yl)acetate |

919295-79-7 | 95%+ | 1g |

$313 | 2021-08-18 | |

| Enamine | EN300-111328-0.1g |

ethyl 2-(6-bromo-1H-indol-3-yl)acetate |

919295-79-7 | 95% | 0.1g |

$264.0 | 2023-10-27 | |

| Enamine | EN300-111328-10.0g |

ethyl 2-(6-bromo-1H-indol-3-yl)acetate |

919295-79-7 | 95% | 10g |

$6158.0 | 2023-06-09 | |

| A2B Chem LLC | AD05368-2.5g |

Ethyl 2-(6-bromo-1h-indol-3-yl)acetate |

919295-79-7 | 95% | 2.5g |

$1717.00 | 2024-07-18 | |

| Enamine | EN300-111328-10g |

ethyl 2-(6-bromo-1H-indol-3-yl)acetate |

919295-79-7 | 95% | 10g |

$6158.0 | 2023-10-27 | |

| 1PlusChem | 1P006K8O-100mg |

1H-Indole-3-acetic acid, 6-bromo-, ethyl ester |

919295-79-7 | 95% | 100mg |

$329.00 | 2025-03-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1201212-500mg |

Ethyl 2-(6-bromo-1H-indol-3-yl)acetate |

919295-79-7 | 95% | 500mg |

¥14937.00 | 2024-04-25 |

ethyl 2-(6-bromo-1H-indol-3-yl)acetate Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 15 min, < 0 °C

1.2 Reagents: Zinc chloride Solvents: Ethanol ; 0 °C → rt; 24 h, rt

1.3 Solvents: Toluene ; 24 h, rt

1.2 Reagents: Zinc chloride Solvents: Ethanol ; 0 °C → rt; 24 h, rt

1.3 Solvents: Toluene ; 24 h, rt

Referenz

Synthetic Routes 2

Reaktionsbedingungen

1.1 Catalysts: Copper(II) triflate Solvents: Dichloromethane ; 0 °C; 6 h, rt

Referenz

- Discovery of aryl-substituted indole and indoline derivatives as RORγt agonists, European Journal of Medicinal Chemistry, 2019, 182,

Synthetic Routes 3

Reaktionsbedingungen

1.1 Reagents: Copper(II) triflate Solvents: Dichloromethane ; rt → 0 °C; 30 min, 0 °C; 1 h, 0 °C → rt; overnight, rt

Referenz

- Novel indole derivatives as inhibitors hepatitis C virus replication and their preparation and use in the treatment of hepatitis C infection, World Intellectual Property Organization, , ,

Synthetic Routes 4

Reaktionsbedingungen

1.1 Reagents: Aluminum chloride Solvents: Anisole

Referenz

- Studies toward the total synthesis of (+/-)-chartelline C and (-)-platensimycin, 2008, , 69(9),

ethyl 2-(6-bromo-1H-indol-3-yl)acetate Raw materials

ethyl 2-(6-bromo-1H-indol-3-yl)acetate Preparation Products

ethyl 2-(6-bromo-1H-indol-3-yl)acetate Verwandte Literatur

-

Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866

-

Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570

-

Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356

-

B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146

-

Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127

919295-79-7 (ethyl 2-(6-bromo-1H-indol-3-yl)acetate) Verwandte Produkte

- 2229446-24-4(2-1-(3-phenyl-1H-pyrazol-4-yl)cyclopropylacetic acid)

- 71858-91-8(2-(5-methylpyridin-2-yl)ethan-1-ol)

- 1806882-61-0(3-(Difluoromethyl)-2-iodo-6-methoxy-5-nitropyridine)

- 899991-23-2(5-ethyl-2-{(3-fluorophenyl)methylsulfanyl}-6-methyl-3,4-dihydropyrimidin-4-one)

- 40463-26-1(5-(3-Methoxyphenyl)-2-methyl-1-pentene)

- 1496110-35-0(4-Amino-3-(2-fluorophenyl)-3-methylbutanoic acid)

- 2229423-26-9(2-(1-ethyl-1H-pyrazol-3-yl)-2-oxoacetic acid)

- 2137770-88-6(2-chloro-N-3-(dimethylamino)-2,2-dimethylpropyl-N-methylpropanamide)

- 526183-33-5(2-(thiophen-3-yl)piperidine)

- 2137613-67-1(3-(7-azabicyclo[2.2.1]heptan-7-yl)-2,2-difluoro-N-methylpropan-1-amine)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:919295-79-7)ethyl 2-(6-bromo-1H-indol-3-yl)acetate

Reinheit:99%

Menge:1g

Preis ($):605.0